molecular formula C17H18N2O2 B14701878 N,N'-Methylenebis(2-phenylacetamide) CAS No. 21151-64-4

N,N'-Methylenebis(2-phenylacetamide)

Cat. No.: B14701878
CAS No.: 21151-64-4
M. Wt: 282.34 g/mol
InChI Key: PHCLKGZIWZNYSO-UHFFFAOYSA-N
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Description

N,N’-Methylenebis(2-phenylacetamide) is a chemical compound known for its unique structure and properties It is composed of two phenylacetamide groups linked by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Methylenebis(2-phenylacetamide) typically involves the reaction of phenylacetamide with formaldehyde under specific conditions. One common method is to react phenylacetamide with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Methylenebis(2-phenylacetamide) can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenebis(2-phenylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylacetamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N,N’-Methylenebis(2-phenylacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-Methylenebis(2-phenylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Methylenebis(acrylamide): Used as a cross-linking agent in polymer chemistry.

    N,N’-Hexamethylene bis(acetamide): Known for its use in inducing cell differentiation.

    N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenylacetamide):

Uniqueness

N,N’-Methylenebis(2-phenylacetamide) stands out due to its unique structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

CAS No.

21151-64-4

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-phenyl-N-[[(2-phenylacetyl)amino]methyl]acetamide

InChI

InChI=1S/C17H18N2O2/c20-16(11-14-7-3-1-4-8-14)18-13-19-17(21)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21)

InChI Key

PHCLKGZIWZNYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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